Methyltetrazine-amino-PEG5-azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

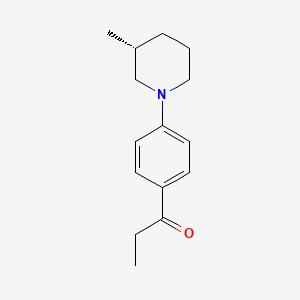

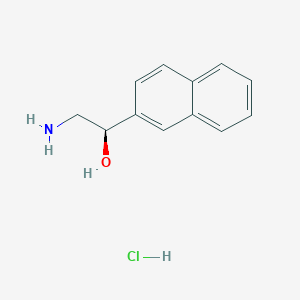

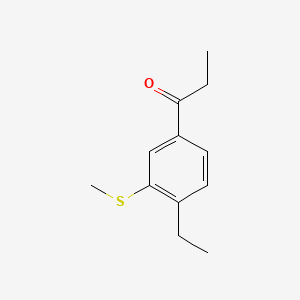

Methyltetrazine-amino-PEG5-azide is a heterobifunctional polyethylene glycol linker containing a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG5-azide is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol with methyltetrazine and azide groups. The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the azide group is incorporated through a reaction with an azide-containing reagent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes purification steps such as chromatography and crystallization to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Methyltetrazine-amino-PEG5-azide undergoes several types of chemical reactions, including:

Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the methyltetrazine group and strained alkenes or alkynes, forming stable dihydropyridazine linkages.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of copper catalysts to form triazole linkages.

Common Reagents and Conditions

Reagents: Strained alkenes, alkynes, copper catalysts.

Conditions: Mild buffer conditions, often at room temperature or slightly elevated temperatures.

Major Products

Dihydropyridazine Linkages: Formed from the inverse electron demand Diels-Alder reaction.

Triazole Linkages: Formed from the copper-catalyzed azide-alkyne cycloaddition.

Wissenschaftliche Forschungsanwendungen

Methyltetrazine-amino-PEG5-azide has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Employed in bioorthogonal labeling for imaging and tracking biomolecules in live cells.

Medicine: Utilized in drug delivery systems and the development of targeted therapies.

Industry: Applied in the production of advanced materials and nanotechnology.

Wirkmechanismus

Methyltetrazine-amino-PEG5-azide exerts its effects through bioorthogonal reactions that do not interfere with native biochemical processes. The methyltetrazine group reacts with strained alkenes or alkynes via the inverse electron demand Diels-Alder reaction, while the azide group participates in copper-catalyzed azide-alkyne cycloaddition. These reactions enable the selective labeling and modification of biomolecules in complex biological environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyltetrazine-PEG5-methyltetrazine: Contains two methyltetrazine groups and is used for similar bioorthogonal reactions.

Methyltetrazine-PEG5-alkyne: Features a methyltetrazine group and an alkyne group, used in click chemistry.

Uniqueness

Methyltetrazine-amino-PEG5-azide is unique due to its dual functionality, allowing it to participate in both inverse electron demand Diels-Alder reactions and copper-catalyzed azide-alkyne cycloaddition. This versatility makes it a valuable tool in various scientific and industrial applications .

Eigenschaften

Molekularformel |

C23H35N8O6+ |

|---|---|

Molekulargewicht |

519.6 g/mol |

IUPAC-Name |

imino-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |

InChI |

InChI=1S/C23H34N8O6/c1-19-27-29-23(30-28-19)21-4-2-20(3-5-21)18-25-22(32)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-26-31-24/h2-5,24H,6-18H2,1H3/p+1 |

InChI-Schlüssel |

IVOYDNAKAGATIU-UHFFFAOYSA-O |

Kanonische SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)